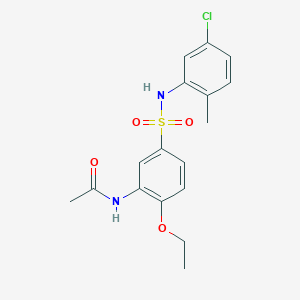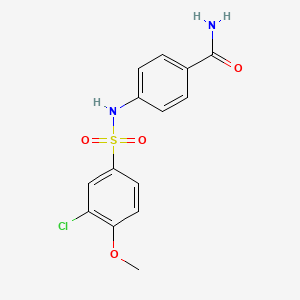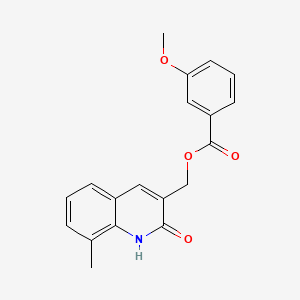
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has shown promising results in scientific research applications. HQP-1351 has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Mechanism of Action
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide works by binding to the active site of MBLs, preventing them from breaking down β-lactam antibiotics. This mechanism of action has been confirmed through X-ray crystallography studies, which have shown the binding of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide to the active site of MBLs. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to be selective for MBLs, with little to no activity against other enzymes.
Biochemical and physiological effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good stability in human plasma, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has several advantages for lab experiments, including its broad-spectrum activity against MBLs and its selectivity for MBLs. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and controls in lab experiments.
Future Directions
For research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide include further optimization of its synthesis method, as well as the development of new analogs with improved properties. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects, as well as its potential as a therapeutic agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide also has potential applications in the field of diagnostic imaging, as it has been shown to bind to MBLs in bacterial cells. This makes it a potential candidate for the development of new imaging agents for bacterial infections.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with pivaloyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide. This synthesis method has been optimized to produce N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in high yield and purity.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of metallo-β-lactamases (MBLs), which are enzymes that can break down β-lactam antibiotics, rendering them ineffective. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been found to be effective against a broad range of MBLs, including those that are resistant to current antibiotics. This makes N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
2,2-dimethyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-18(12-15)24(21(26)22(2,3)4)14-17-13-16-9-5-6-11-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICECFIFQCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)


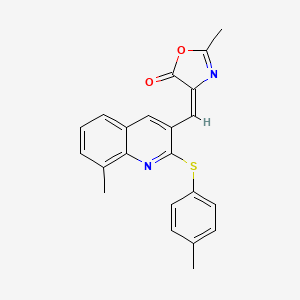

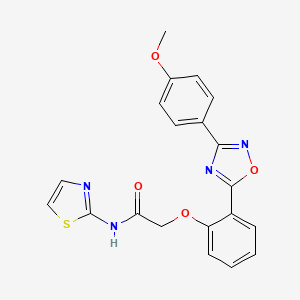
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
